2-(2,5-Dimethylphenyl)quinoline-4-carbonyl chloride
Overview
Description
2-(2,5-Dimethylphenyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C18H14ClNO and its molecular weight is 295.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical and Structural Analysis : Polo-Cuadrado et al. (2021) studied a structurally similar compound, N-(4-acetylphenyl)quinoline-3-carboxamide, for its crystal structure and photophysical properties. This research is relevant as it provides insights into the molecular structure and bonding interactions, which are fundamental for understanding the applications of quinoline derivatives in materials science and chemistry (Polo-Cuadrado et al., 2021).
Molecular Structure and Spectroscopic Characterization : Wazzan et al. (2016) conducted a detailed analysis of quinoline derivatives' molecular structure using Density Functional Theory (DFT). This study is significant for understanding the electronic properties and potential applications in biological systems or as corrosion inhibitors (Wazzan et al., 2016).
Luminescent Zinc Complexes : Ghedini et al. (2002) explored the synthesis and photophysical characterization of luminescent zinc complexes with 5-substituted-8-hydroxyquinolines. The luminescent properties of these complexes highlight their potential use in optoelectronic devices and sensors (Ghedini et al., 2002).
Photovoltaic Properties : Zeyada et al. (2016) studied the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, highlighting their application in organic–inorganic photodiode fabrication. This research is crucial for the development of new materials for solar energy conversion (Zeyada et al., 2016).
Green Corrosion Inhibitors : Singh et al. (2016) investigated novel quinoline derivatives as green corrosion inhibitors for mild steel in acidic medium. This study is important for the development of environmentally friendly corrosion protection strategies (Singh et al., 2016).
Explosive Sensing : Halder et al. (2018) found a quinoline-based compound effective for sensing 2,4,6-trinitrophenol, an explosive compound. This research has implications for security and hazardous material detection (Halder et al., 2018).
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-7-8-12(2)14(9-11)17-10-15(18(19)21)13-5-3-4-6-16(13)20-17/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRPMBXWWFXNFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225524 | |
Record name | 2-(2,5-Dimethylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-72-1 | |
Record name | 2-(2,5-Dimethylphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,5-Dimethylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.